molecular formula C16H17NO2 B336660 2-ethoxy-N-(3-methylphenyl)benzamide

2-ethoxy-N-(3-methylphenyl)benzamide

Cat. No.: B336660
M. Wt: 255.31 g/mol
InChI Key: OVMMQUSWEDWNJT-UHFFFAOYSA-N
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Description

2-Ethoxy-N-(3-methylphenyl)benzamide is a benzamide derivative characterized by an ethoxy group (-OCH₂CH₃) at the ortho position of the benzoyl ring and a 3-methylphenyl group attached to the amide nitrogen. For example, 2-hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide derivatives are synthesized using ethyl chloroacetate and hydrazine , while other benzamides are formed via reactions of 3-methylbenzoyl chloride with amino alcohols . Characterization methods for such compounds include FTIR, ¹H/¹³C NMR, mass spectrometry, and X-ray crystallography .

The 3-methylphenyl group introduces steric bulk, which may influence binding interactions in biological systems.

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

2-ethoxy-N-(3-methylphenyl)benzamide

InChI

InChI=1S/C16H17NO2/c1-3-19-15-10-5-4-9-14(15)16(18)17-13-8-6-7-12(2)11-13/h4-11H,3H2,1-2H3,(H,17,18)

InChI Key

OVMMQUSWEDWNJT-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural Modifications and Physicochemical Properties

Key structural variations among benzamide analogs include:

Substituents on the benzoyl ring : Ethoxy (target compound), hydroxy, methoxy, or acetoxy groups.

Substituents on the anilide group : Methyl, hydroxy, trifluoromethyl, or halogenated aryl groups.

Table 1: Structural and Physicochemical Comparison
Compound Name Benzoyl Substituent Anilide Substituent Molecular Weight (g/mol) Key Properties/Activities Reference
2-Ethoxy-N-(3-methylphenyl)benzamide 2-ethoxy 3-methylphenyl 269.32* High lipophilicity Inferred
2-Hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide 2-hydroxy 3-CF₃-phenyl 311.27 Intermediate for hydrazones
2-Ethoxy-N-(3-hydroxyphenyl)benzamide 2-ethoxy 3-hydroxyphenyl 271.31 Cytotoxic potential (70% yield)
N-(3-Aminopropyl)-2-[(3-methylphenyl)methoxy]-benzamide 2-(3-methylbenzyloxy) 3-aminopropyl 368.45 TRPM8 antagonist (control in assays)
3-Methyl-N-(trichloroethyl)benzamide H Trichloroethyl 377.68 Antiparasitic activity (analog)

*Calculated from molecular formula C₁₆H₁₇NO₂.

Key Findings and Implications

Substituent Effects: Ethoxy groups enhance lipophilicity but may reduce hydrogen-bonding capacity compared to hydroxy or methoxy analogs.

Biological Performance :

  • Ethoxy derivatives show cytotoxic and antagonist activities, but selectivity depends on substituent positioning.
  • Direct comparisons with hydroxy or trifluoromethyl analogs suggest trade-offs between metabolic stability and potency.

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